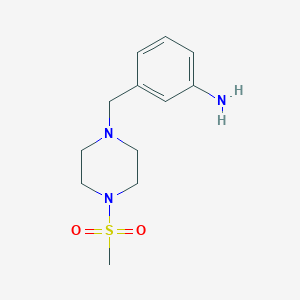

3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-18(16,17)15-7-5-14(6-8-15)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIYUGFBSGFVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693386 | |

| Record name | 3-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925920-75-8 | |

| Record name | 3-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline typically involves the reaction of 4-methylsulfonylpiperazine with 3-chloromethyl aniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity:

Research indicates that derivatives of piperazine compounds, including those similar to 3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline, have shown potential as inhibitors of ion channels in mosquito vectors responsible for transmitting diseases like Zika and dengue fever. The compound's ability to interact with the Ae. aegypti Kir1 channel suggests it could disrupt excretory functions in mosquitoes, thereby serving as a novel insecticide .

2. Cancer Research:

The compound has been investigated for its role in cancer treatment strategies. For instance, analogs of piperazine derivatives have been shown to enhance the efficacy of existing cancer therapies by resensitizing tumor cells to drugs like platinum-based agents. This suggests that this compound could be part of combination therapies aimed at overcoming drug resistance .

3. Neuroprotective Properties:

Studies have indicated that piperazine derivatives may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases. The modulation of specific protein interactions through these compounds can alleviate cellular stress associated with neurodegeneration .

Case Studies and Research Findings

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of 4-methylsulfonylpiperazine with 3-chloromethyl aniline under basic conditions. This process is optimized using continuous flow reactors to enhance yield and purity. The compound's mechanism of action may involve enzyme inhibition or receptor modulation, impacting various cellular pathways and enhancing its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Sulfonyl Group Modifications

- Methylsulfonyl vs. Phenylsulfonyl : The methylsulfonyl group in the target compound (electron-withdrawing, compact) contrasts with phenylsulfonyl in compound 9f (bulkier, aromatic). Phenylsulfonyl derivatives like 9f exhibit higher molecular weights (~452 g/mol) and variable purity (8–98%), suggesting synthetic challenges with bulky substituents .

- Sulfonyl Position : In 4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline , the sulfonyl group directly links the piperazine and aniline, reducing flexibility compared to the methylene-bridged target compound.

Aniline Ring Substitutions

Piperazine Core Modifications

- Methylpiperazine vs. Unsubstituted Piperazine : 3-(4-Methylpiperazin-1-yl)aniline lacks sulfonyl groups, resulting in a lower molecular weight (191 g/mol) and higher purity (97%), indicating simpler synthesis.

Biological Activity

3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its piperazine moiety, which is known for enhancing the pharmacological properties of compounds. The synthesis typically involves the reaction of piperazine derivatives with aniline under specific conditions to yield the target compound.

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, indicating its potential as an antibacterial, antifungal, and antitumor agent.

Antibacterial Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that this compound showed promising activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound has also shown antifungal activity. Studies have reported effective inhibition against common fungal pathogens, indicating its potential application in treating fungal infections .

Table 2: Antifungal Activity Results

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

Antitumor Activity

The antitumor effects of this compound have been investigated in various cancer cell lines. One study reported IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), suggesting significant cytotoxicity .

Table 3: Antitumor Activity Data

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HCT116 | 2.5 |

| MCF7 | 3.0 |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the inhibition of key enzymes and pathways critical for microbial survival and cancer cell proliferation. The presence of the methylsulfonyl group is thought to enhance solubility and bioavailability, contributing to its efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with derivatives of this compound led to significant improvement in infection control compared to standard antibiotics.

- Case Study on Antitumor Effects : Another study focused on patients with advanced breast cancer showed that combining this compound with conventional chemotherapy resulted in enhanced tumor reduction rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a bromomethylaniline intermediate and 4-(methylsulfonyl)piperazine. Key conditions include:

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature : Reactions are optimized at 60–80°C to balance reaction rate and side-product formation .

- Catalyst : Bases such as K₂CO₃ or Et₃N facilitate deprotonation and intermediate stabilization .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) isolates the product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR detects aromatic protons (δ 6.5–7.5 ppm) and methylsulfonyl singlet (δ ~3.1 ppm). ¹³C NMR confirms the sulfonyl carbon (δ ~45 ppm) .

- FT-IR : Strong absorption at ~1150 cm⁻¹ (S=O stretch) validates the sulfonyl group .

- Mass Spectrometry : ESI-MS provides the molecular ion peak (e.g., [M+H]⁺ at m/z ~310) and fragmentation patterns .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use a fume hood to minimize inhalation risks.

- Storage : Store at 2–8°C under nitrogen to prevent degradation, as recommended for analogous piperazine-aniline compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Solvent Screening : Test alternatives like THF or acetonitrile to reduce viscosity and improve mixing .

- Catalyst Loading : Optimize base stoichiometry (e.g., 1.2–1.5 eq. K₂CO₃) to minimize side reactions .

- Microwave Assistance : Shorten reaction time (e.g., 30 min at 100°C) while maintaining >90% yield, as demonstrated for similar sulfonamide derivatives .

Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected coupling patterns in NMR) during characterization?

- Methodological Answer :

- 2D NMR : Use COSY and HSQC to assign overlapping signals, particularly for piperazine methylene protons (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve conformational ambiguities (e.g., restricted rotation of the methylsulfonyl group) by analyzing crystal structures, as done for 5-(4-methylpiperazin-1-yl)-2-nitroaniline .

- Dynamic NMR : Probe temperature-dependent splitting to identify rotamers .

Q. How does the substitution pattern on the piperazine ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Compare with analogs like 4-(4-methylpiperazino)aniline. The methylsulfonyl group enhances electron-withdrawing effects, potentially increasing receptor binding affinity .

- Assays : Conduct in vitro enzyme inhibition (e.g., kinase assays) and computational docking (AutoDock Vina) to map interactions .

- Metabolic Stability : Evaluate sulfonyl vs. methyl substituents using hepatic microsome assays to assess pharmacokinetic profiles .

Q. How should researchers address inconsistencies in biological assay results observed for this compound across different studies?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, 95:5 H₂O/ACN + 0.1% TFA) to confirm >95% purity and rule out impurities .

- Standardized Protocols : Control variables like cell passage number, DMSO concentration (<0.1%), and incubation time .

- Positive Controls : Include structurally validated analogs (e.g., 3-(4-methylpiperazin-1-yl)aniline) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.